molecular formula C19H18O6 B192691 Zapotin CAS No. 14813-19-5

Zapotin

Cat. No. B192691
CAS RN: 14813-19-5
M. Wt: 342.3 g/mol
InChI Key: PBQMALAAFQMDSP-UHFFFAOYSA-N
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Description

Zapotin is a natural chemical compound, classified as a flavone, isolated from White sapote (Casimiroa edulis) . It has potential anti-carcinogenic effects against isolated colon cancer cells .


Synthesis Analysis

The chemical structure of zapotin has been questioned from the very beginning, since the structure of flavonoids with a single oxygen atom in the C2′ position is extremely rare in the plant kingdom . To clarify this, the structural determination and bio-inspired synthesis of zapotin are discussed in detail .


Molecular Structure Analysis

Zapotin is a member of the Polymethoxyflavones (PMFs), natural polyphenols from the group of flavonoids . The structure of flavonoids with a single oxygen atom in the C2′ position is extremely rare in the plant kingdom .


Physical And Chemical Properties Analysis

Zapotin has a chemical formula of C19H18O6 and a molar mass of 342.347 g·mol −1 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

  • Therapeutic Potential : Zapotin exhibits a range of biological activities, including chemopreventive, antidepressant-like, anticancer, antifungal, and antioxidant properties. It has been identified as a promising curative agent, especially in cancer prevention (Strawa, Jakimiuk, & Tomczyk, 2021).

  • Cancer Chemoprevention : Zapotin's efficacy in inducing cell differentiation and apoptosis in human promyelocytic leukemia cells and inhibiting cancer cell proliferation suggests its potential as a cancer chemopreventive agent. It also inhibits specific activities in bladder and liver carcinoma cells, further emphasizing its role in cancer prevention (Maiti et al., 2007).

  • PKCε Activation and Down-Modulation : Zapotin activates protein kinase C epsilon (PKCε), which has been linked to increased anti-proliferative effects. This activation and subsequent down-modulation of PKCε by zapotin are associated with decreased cell migration and increased apoptosis, particularly in cancer cells (Totoń et al., 2012).

  • Colon Cancer Prevention and Therapy : In studies involving colon cancer cell lines and mouse models, zapotin has shown significant anticancer activity. It induces apoptosis in colon cancer cells and reduces aberrant crypt foci formation in mice, suggesting its utility in both chemoprevention and chemotherapy against colon cancer (Murillo et al., 2007).

  • Anticancer Effects in Gastric Carcinoma Cells : Zapotin exhibits potent anticancer effects in gastric carcinoma cells, including inducing apoptosis and suppressing cell migration and invasion. It also impacts the m-TOR/PI3K/AKT signalling pathway, crucial in cancer development (Chen et al., 2022).

  • Inhibition of Mouse Skin Tumorigenesis : Zapotin effectively inhibits skin tumorigenesis in mouse models during both the initiation and promotion stages. This finding further supports its potential as a chemopreventive agent (Cuendet et al., 2008).

properties

IUPAC Name

2-(2,6-dimethoxyphenyl)-5,6-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-21-12-6-5-7-13(22-2)18(12)16-10-11(20)17-14(25-16)8-9-15(23-3)19(17)24-4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQMALAAFQMDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC(=O)C3=C(O2)C=CC(=C3OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348078
Record name Zapotin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Zapotin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029461
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Zapotin

CAS RN

14813-19-5
Record name 2-(2,6-Dimethoxyphenyl)-5,6-dimethoxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14813-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zapotin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014813195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zapotin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZAPOTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7CW4S27SB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Zapotin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029461
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

150 - 151 °C
Record name Zapotin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029461
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
274
Citations
G Murillo, WH Hirschelman, A Ito, RM Moriarty… - Nutrition and …, 2007 - Taylor & Francis
… zapotin in SW480, SW620, and HT-29 colon cancer cell lines and on the generation of aberrant crypt foci (ACF) using mice. Zapotin … , after treatment with zapotin (molecular weight = …
Number of citations: 29 www.tandfonline.com
JW Strawa, K Jakimiuk, M Tomczyk - International Journal of Molecular …, 2021 - mdpi.com
… The chemical structure of zapotin has been questioned from … and bio-inspired synthesis of zapotin are discussed in detail in … According to available data from the literature, zapotin may …
Number of citations: 10 www.mdpi.com
A Maiti, M Cuendet, T Kondratyuk, VL Croy… - Journal of medicinal …, 2007 - ACS Publications
… were to evaluate the potential of zapotin (1) as a chemopreventive agent in various biological systems and to devise and execute a practical synthesis of zapotin (1) that would afford …
Number of citations: 48 pubs.acs.org
E Toton, A Romaniuk, J Budzianowski… - Nutrition and …, 2016 - Taylor & Francis
… Previously, we reported that downmodulation of induced PKCϵ level by zapotin was … to assess the effect of zapotin on autophagy. Increasing concentration of zapotin (from 7.5 µM to 30 …
Number of citations: 15 www.tandfonline.com
E Toton, N Lisiak, B Rubis, J Budzianowski… - European journal of …, 2012 - Elsevier
… Here we report that zapotin inhibits cell proliferation. In wild-type HeLa cells with basal … anti-proliferative effect of zapotin. Moreover, we found that zapotin selectively activated PKCε in …
Number of citations: 12 www.sciencedirect.com
M Cuendet, CP Oteham, A Maiti, BA Craig… - Anticancer …, 2008 - ar.iiarjournals.org
… of the chemopreventive activity of zapotin. Zapotin is a polymethoxylated flavone (Figure 1) … In this study, we investigated the cancer chemopreventive efficacy of zapotin in this mouse …
Number of citations: 8 ar.iiarjournals.org
F Sondheimer, A Meisels - Tetrahedron, 1960 - Elsevier
… We now turn to a consideration of the structures of zapotin and zapotinin, two further … be obtained from zapotin by fusion with potassium hydroxide at 270.3u Zapotin in its properties and …
Number of citations: 33 www.sciencedirect.com
DL Dreyer - The Journal of Organic Chemistry, 1968 - ACS Publications
… (4) present in zapotin appears to be the source of salicylic acid obtained from the base fusion of zapotin reported by Sondheimer and coworkers.4 Further wrork-up of the zapotin mother …
Number of citations: 59 pubs.acs.org
DL Dreyer, DJ Bertelli - Tetrahedron, 1967 - Elsevier
… and zapotin fotiulated as 2’.5.6,7-tetramethoxyflavone.” An isoflavone structure for zapotin … The stability of zapotin to strong base has been confirmed in the present study. There have …
Number of citations: 41 www.sciencedirect.com
Y Chen, J Han, G Wang, B Qian… - Acta Biochimica …, 2022 - ojs.ptbioch.edu.pl
… zapotin flavone in human gastric carcinoma cells. MTT assay was performed to determine the cytotoxicity effects of zapotin … We conclude that zapotin can act as a potential drug against …
Number of citations: 5 ojs.ptbioch.edu.pl

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